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Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Calcium Crimson, a long-wavelength fluorescent

indicator used for measuring intracellular calcium ([Ca²⁺]i). It details the dye's properties,

mechanism, and applications, offering structured data, experimental protocols, and

visualizations to facilitate its use in cell biology research and drug discovery.

Core Properties of Calcium Crimson
Calcium Crimson is a single-wavelength calcium indicator designed for use with visible-light

excitation sources.[1][2] Its key advantage lies in its long-wavelength spectral properties, which

help minimize interference from cellular autofluorescence, a common issue in fluorescence

microscopy.[1][3] Like other indicators in its class, it exhibits a significant increase in

fluorescence emission intensity upon binding to Ca²⁺ with minimal wavelength shift.[2][3] This

makes it a valuable tool for detecting and quantifying calcium transients in various cell types.[4]

[5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of the Calcium Crimson
indicator. These values are crucial for designing experiments and interpreting fluorescence

data.
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Property Value Conditions

Excitation Maximum (Ca²⁺-

bound)
~589 nm

Emission Maximum (Ca²⁺-

bound)
~609 nm

Dissociation Constant (Kd) 204 nM 39.7°C

261 nM 11.5°C

269 nM pH 7.40

571 nM pH 6.42

Data sourced from AAT Bioquest and a 1991 study on fluorescent calcium indicators.[4][5][6]

Mechanism of Action
Calcium Crimson is typically introduced into cells using its cell-permeant acetoxymethyl (AM)

ester form.[2][3] Once inside the cell, non-specific esterase enzymes cleave the AM ester

groups, trapping the active, membrane-impermeant form of the indicator in the cytosol.

The dye's core structure consists of a Ca²⁺ chelating moiety linked to a fluorescent reporter. In

its Ca²⁺-free state, the indicator is weakly fluorescent. Upon binding to intracellular calcium

ions, the molecule undergoes a conformational change that results in a dramatic increase in its

fluorescence quantum yield, leading to a bright fluorescent signal. This direct relationship

between calcium concentration and fluorescence intensity allows for the dynamic monitoring of

intracellular calcium signaling events.[7]

Key Experimental Applications
Calcium Crimson's properties make it suitable for a range of applications in cell biology,

neuroscience, and pharmacology.[8]

Monitoring Ca²⁺ Influx: The dye has been successfully used to obtain images of stimulus-

dependent Ca²⁺ influx, for example, at the motor nerve terminals of Drosophila.[3]
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Detecting Low-Level Ca²⁺ Transients: It is sensitive enough to detect small and subtle

calcium transients, even when used at low concentrations.[4][5]

High-Autofluorescence Samples: Its long-wavelength excitation and emission spectra make

it an excellent choice for tissues and cells that exhibit high levels of natural autofluorescence,

reducing background noise and improving signal clarity.[1][3]

High-Throughput Screening (HTS): In drug discovery, Calcium Crimson can be used in cell-

based assays to screen for compounds that modulate G-protein-coupled receptors (GPCRs)

or ion channels, which often trigger intracellular calcium release.

General Experimental Workflow
The process of using Calcium Crimson for intracellular calcium measurement follows a

standard workflow for AM ester-based dyes. The diagram below outlines the key steps from cell

preparation to final data analysis.
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Phase 1: Preparation

Phase 2: Dye Loading

Phase 3: Imaging & Analysis

Seed cells on coverslips
or microplates

Culture cells to desired
confluency (e.g., 80-90%)

Wash cells with
Hank's Balanced Salt Solution (HBSS)

Prepare Calcium Crimson AM
loading buffer

Incubate cells with loading buffer
(e.g., 30-60 min at 37°C)

Wash cells to remove
excess dye

Acquire baseline fluorescence
(F_initial)

Apply stimulus
(e.g., agonist, ionophore)

Record fluorescence over time
(Ex: ~590nm, Em: ~610nm)

Analyze data: Calculate ΔF/F₀
or calibrate to [Ca²⁺]

Click to download full resolution via product page

Caption: General workflow for measuring intracellular Ca²⁺ using Calcium Crimson AM.
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Detailed Experimental Protocol
This protocol provides a general methodology for loading adherent cells with Calcium
Crimson AM and measuring calcium responses. Optimization may be required based on the

specific cell type and experimental setup.

Materials:

Calcium Crimson, AM ester

Anhydrous Dimethyl sulfoxide (DMSO)

Pluronic® F-127

Hank's Balanced Salt Solution (HBSS) or similar physiological buffer

Cells cultured on glass-bottom dishes or microplates

Agonist/stimulus of interest (e.g., ATP, Ionomycin)

Calcium chelator for control (e.g., EGTA)

Procedure:

Reagent Preparation:

Prepare a 1 to 5 mM stock solution of Calcium Crimson AM in anhydrous DMSO.

Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO to aid dye dispersal.

Prepare the loading buffer: Dilute the Calcium Crimson AM stock solution into HBSS to a

final concentration of 1-5 µM. Add Pluronic® F-127 to a final concentration of 0.02-0.04%.

Vortex to mix. The final dye concentration must be optimized empirically.

Cell Loading:

Grow cells to 80-90% confluency on a suitable imaging plate or coverslip.[9]

Aspirate the culture medium and wash the cells once with warm HBSS.[9]
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Add the prepared loading buffer to the cells and incubate for 30-60 minutes at 37°C in the

dark.

After incubation, aspirate the loading buffer and wash the cells twice with warm HBSS to

remove any extracellular dye.[10]

Calcium Measurement:

Add fresh HBSS (containing calcium and magnesium) to the cells.

Place the sample on the fluorescence microscope or plate reader equipped for excitation

at ~590 nm and emission detection at ~610 nm.

Establish a stable baseline fluorescence reading for 60-180 seconds.

Add the experimental stimulus (e.g., agonist) and record the change in fluorescence

intensity over time.

At the end of the experiment, add a calcium ionophore like Ionomycin to elicit a maximal

response (F_max), followed by a calcium chelator like EGTA to determine the minimal

response (F_min) for calibration purposes.

Data Analysis:

The change in calcium is often expressed as a ratio of the change in fluorescence (ΔF) to

the initial baseline fluorescence (F₀), i.e., ΔF/F₀.

For quantitative measurements, the fluorescence ratio can be converted to intracellular

calcium concentration using the Grynkiewicz equation, which requires calibration with

F_max and F_min values.

Visualizing a Calcium Signaling Pathway
Calcium Crimson is frequently used to study signaling cascades that modulate intracellular

calcium. A common example is the Gq-coupled G-protein coupled receptor (GPCR) pathway,

which is critical in pharmacology and cell signaling research.
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Caption: A typical GPCR signaling pathway leading to intracellular Ca²⁺ release.
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Advantages and Limitations
Advantages:

Reduced Autofluorescence: Long-wavelength excitation (~590 nm) is less likely to excite

endogenous fluorophores like NADH and flavins, resulting in a higher signal-to-noise ratio.[3]

Photostability: Calcium Crimson is reported to be more photostable than earlier generation

dyes like fluo-3, allowing for longer imaging experiments with less signal degradation.[3]

Compatibility: Its spectral properties are compatible with common laser lines (e.g., 561 nm)

and filter sets used in confocal microscopy and flow cytometry.[6]

Limitations:

Compartmentalization: Like other rhodamine-based dyes, Calcium Crimson has a tendency

to be sequestered into organelles, particularly mitochondria, over time.[1] This can lead to a

loss of cytosolic signal and potential artifacts in the data.

Single Wavelength: As a single-wavelength indicator, it is more susceptible to artifacts from

uneven dye loading, changes in cell volume, or photobleaching compared to ratiometric

indicators like Fura-2.[1]

pH and Temperature Sensitivity: The dye's affinity for calcium (Kd) is sensitive to changes in

pH and temperature, which must be carefully controlled and considered during experiments

and data calibration.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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